(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride is a chiral compound characterized by its unique structural features, which include a pyrrolidine ring and an isopropylphenyl group. The presence of the hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and its role as a chiral auxiliary in asymmetric synthesis.
The chemical reactivity of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride can be understood through its functional groups. The pyrrolidine ring can participate in nucleophilic substitution reactions, while the isopropylphenyl moiety can undergo electrophilic aromatic substitution. Additionally, the hydrochloride form allows for protonation and deprotonation reactions, which are crucial in biological systems. These reactions are typically mediated by enzymes that facilitate metabolic pathways, including hydrolysis and oxidation-reduction processes
This compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The prediction of its biological activity spectrum can be conducted using computational methods that analyze structure-activity relationships, indicating potential uses in pharmacology . For instance, compounds with similar structures have shown activity against certain neurological disorders.
The synthesis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride typically involves several steps:
Each synthesis route may vary based on the availability of starting materials and desired purity levels.
(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride has several applications:
Interaction studies involving (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride focus on its binding affinity to various biological targets. These studies utilize techniques such as molecular docking simulations and binding assays to evaluate how effectively the compound interacts with specific proteins or enzymes. Such investigations provide insights into its mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride, including:
The uniqueness of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride lies in its specific combination of chiral centers and functional groups that confer distinct pharmacological profiles compared to its analogs. Its ability to act as both a chiral auxiliary and a potential therapeutic agent positions it favorably within medicinal chemistry research.
The synthesis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride requires sophisticated enantioselective methodologies to ensure the desired stereochemical configuration. Several established approaches have been developed for the asymmetric construction of chiral pyrrolidines with aromatic substituents [1] [2] [3].
The most prevalent synthetic strategy involves utilizing naturally occurring (S)-proline as a starting material, leveraging the chiral pool approach to induce stereochemistry at the pyrrolidine ring . This methodology typically involves the stereoselective reaction of 2-isopropylbenzaldehyde with (S)-proline, followed by reduction and salt formation .
The reaction proceeds through a condensation step where 2-isopropylbenzaldehyde reacts with (S)-proline to form an intermediate imine or Schiff base . Subsequently, the intermediate undergoes reduction using suitable reducing agents to yield the chiral pyrrolidine . This approach capitalizes on the inherent chirality of proline to control the absolute configuration of the product [1].
Advanced catalytic asymmetric synthesis has emerged as a powerful tool for constructing chiral pyrrolidines [5] [6]. Enzymatic platforms utilizing engineered biocatalysts enable the construction of chiral pyrrolidines through intramolecular carbon-hydrogen insertion reactions [5]. These methods provide excellent enantioselectivity while operating under mild conditions [5].
Palladium-catalyzed carboamination reactions have demonstrated significant potential for the enantioselective synthesis of pyrrolidine derivatives [7]. Under optimized conditions using palladium acetate catalyst in dioxane solvent with cesium carbonate as base, yields of up to 82 percent have been achieved [7]. The reaction typically operates at 100 degrees Celsius and provides excellent stereoselectivity for cis-2,5-disubstituted products [7].
Modern organocatalytic methods have revolutionized the asymmetric synthesis of pyrrolidines [2] [8]. Chiral phosphoric acid catalyzed reactions provide access to enantioenriched pyrrolidines through aza-Michael cyclization processes [9]. The 'clip-cycle' methodology involves an unsaturated carbamate-protected amine undergoing alkene metathesis followed by chiral phosphoric acid catalyzed cyclization [9].
| Synthetic Method | Catalyst System | Yield (%) | Enantiomeric Ratio |
|---|---|---|---|
| Chiral Pool (S)-Proline | None | 80-90 | >95:5 |
| Palladium Catalysis | Palladium acetate/Dpe-phos | 82 | >20:1 dr |
| Phosphoric Acid Catalysis | (R)-TRIP | 73 | 94:6 |
| Enzymatic Platform | Engineered metalloenzyme | 70 | >98:2 |
Dynamic thermodynamic and dynamic kinetic resolution represent sophisticated approaches for the asymmetric synthesis of 2-substituted pyrrolidines [10]. These methods involve highly enantioselective electrophilic substitutions of racemic 2-lithiopyrrolidines in the presence of chiral ligands [10]. The organolithium compounds are prepared through tin-lithium exchange from corresponding tributylstannanes and n-butyllithium [10].
The asymmetric induction occurs through thermodynamic preference for one diastereomeric complex, with the minor complex exhibiting faster reaction rates with electrophiles [10]. Best results are obtained with N-2,3-dimethylbut-2-enyl derivatives, which can be cleaved using 1-chloroethyl chloroformate [10].
The conversion of (S)-2-(2-Isopropylphenyl)pyrrolidine to its hydrochloride salt involves fundamental acid-base chemistry principles that are crucial for pharmaceutical applications [11] [12] [13].
The hydrochloride salt formation occurs through the protonation of the nitrogen lone pair in the pyrrolidine ring by hydrochloric acid [12]. The lone pair of electrons on the amine reacts with the proton from hydrochloric acid, forming a new nitrogen-hydrogen bond [12]. This results in the formation of a positively charged nitrogen center (NH+) that is balanced by the chloride anion [12].
The reaction proceeds according to the general mechanism where the secondary amine nitrogen in pyrrolidine is protonated to give an NH2+ functional group [12]. The resulting amine salt functional group exhibits high polarity due to the full positive and negative charges, creating ionic bonding instead of the covalent bonding found in free amines [12].
The salt formation reaction is thermodynamically favorable due to the stabilization provided by ionic interactions [13]. In crystal structures of amine hydrochloride salts, charge-assisted hydrogen bonds form between the amine cation and chloride anion [13]. These interactions constitute one of the largest contributors to crystal stability [13].
The chloride ion demonstrates remarkable hydrogen bond accepting ability, accommodating different combinations and numbers of weak and strong hydrogen bond donors [13]. The point location of the negative charge allows placement on symmetry elements, while malleable geometric preferences enable adoption of various hydrogen bonding geometries [13].
The rate of salt formation is typically rapid under standard conditions, with the reaction being essentially instantaneous when gaseous hydrogen chloride is bubbled through a solution of the free base [11]. The crystallization process that follows is influenced by solvent choice, temperature, and concentration factors [14].
The precipitation of amine salts can be controlled through trichloroacetic acid-mediated crystallization, where the acid triggers precipitation through protonated salt formation [14]. This approach enables separation from impurities while maintaining high yields [14].
The optimization of synthetic conditions for (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride production requires systematic investigation of multiple parameters to achieve maximum efficiency and stereoselectivity [7] [15] [16].
Temperature optimization plays a critical role in pyrrolidine synthesis [15]. Industrial production typically employs temperatures between 275-375 degrees Celsius, with the preferred range being 290-340 degrees Celsius [15]. At these optimized temperatures, loss of product due to low boiling byproduct formation is minimized, resulting in correspondingly increased yields [15].
Research has demonstrated that temperatures above 325 degrees Celsius decrease the formation of high boiling compounds in pyrrolidine reactions [15]. However, temperatures exceeding 340 degrees Celsius are not preferred as they promote excessive formation of low boiling byproducts [15].
| Temperature Range (°C) | Conversion (%) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| 275-290 | 45-55 | 60-68 | Minimal |
| 290-340 | 65-75 | 70-78 | Low |
| 340-375 | 70-80 | 65-72 | Moderate |
| >375 | 75-85 | 55-65 | High |
Solvent selection significantly impacts reaction efficiency and product purity [7]. Systematic studies have revealed that dioxane provides optimal results compared to toluene for palladium-catalyzed carboamination reactions [7]. The use of dioxane as solvent, combined with cesium carbonate as base, yields 82 percent product formation at 100 degrees Celsius [7].
For crystallization processes, ethyl acetate has emerged as an effective precipitation solvent for amine hydrochloride salts [14]. Alternative solvents including pentane, acetonitrile, and diethyl ether have shown utility depending on the specific structural requirements [14].
Catalyst optimization involves careful balance of palladium source and ligand selection [7]. Palladium acetate demonstrates superior performance compared to palladium(0) complexes, requiring 2 mol percent loading with 4 mol percent Dpe-phos ligand [7]. This combination provides significantly improved yields while maintaining excellent stereoselectivity [7].
The effectiveness of different catalytic systems has been quantified through systematic screening [16]. Face-centered central composite design methodologies enable optimization of multiple variables simultaneously, including residence time, temperature, and reagent equivalents [16].
Advanced reaction monitoring techniques enable real-time optimization of synthetic conditions [16]. Reaction progress kinetic analysis provides quantitative understanding of rate constants and activation energies [16]. This methodology identifies optimal concentration ranges and determines reaction orders for each component [16].
The implementation of continuous flow reactors and automated processes enhances efficiency and yield for large-scale production . These systems optimize solvent recycling, temperature control, and reagent addition rates to maintain stereochemical integrity while achieving high throughput .
| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |
|---|---|---|---|
| Catalyst Loading | 2-4 mol% | High | Moderate |
| Reaction Time | 3-8 hours | Moderate | High |
| Base Equivalents | 2-3 equiv | High | Low |
| Substrate Concentration | 0.25 M | Moderate | High |
The X-ray crystallographic analysis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride provides definitive structural confirmation through single-crystal diffraction studies. While specific crystallographic data for this exact compound remains limited in the literature, related pyrrolidine derivatives demonstrate consistent crystallographic characteristics that establish fundamental structural parameters [3] [4] [5]. The compound typically crystallizes in monoclinic crystal systems, with space groups commonly observed as P21/n or P21/c, which are characteristic of chiral organic molecules containing hydrogen-bonding capabilities [6].
The unit cell parameters for pyrrolidine derivatives of similar molecular weight and structural complexity typically exhibit dimensions within specific ranges that accommodate the molecular geometry and intermolecular interactions [4] [7]. The crystallographic analysis reveals that the pyrrolidine ring adopts an envelope conformation, which is the predominant ring pucker observed in five-membered saturated nitrogen heterocycles [8] [5]. This conformational preference arises from the balance between torsional strain and angle strain within the ring system, with the nitrogen atom typically occupying the flap position of the envelope [9].
The absolute configuration determination through X-ray crystallography presents particular challenges for compounds with low atomic number elements, as resonant scattering contributions are minimal for standard molybdenum radiation [5] [6]. However, the combination of crystallographic analysis with circular dichroism spectroscopy provides definitive confirmation of the (S)-stereochemical assignment [5]. The crystal packing arrangements demonstrate significant intermolecular hydrogen bonding interactions between the protonated pyrrolidine nitrogen and chloride anions, contributing to the overall crystal stability [4] [7].
The molecular geometry analysis reveals critical structural features that define the three-dimensional architecture of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride. The pyrrolidine ring exhibits characteristic bond lengths and angles consistent with sp³ hybridization at carbon centers and pyramidal geometry at the nitrogen atom [8] [9]. The carbon-nitrogen bond lengths within the pyrrolidine ring typically range from 1.45 to 1.48 Angstroms, while carbon-carbon bonds measure approximately 1.52 to 1.54 Angstroms [5] [10].
The substitution pattern at the 2-position of the pyrrolidine ring introduces significant conformational considerations, particularly regarding the orientation of the 2-isopropylphenyl substituent [11] [9]. The dihedral angle between the pyrrolidine ring mean plane and the aromatic ring provides crucial information about the molecular conformation and potential for intramolecular interactions. X-ray crystallographic studies of analogous compounds indicate that this dihedral angle typically ranges from 21 to 80 degrees, depending on the specific substitution pattern and crystal packing forces [12] [9].
The isopropyl group on the phenyl ring demonstrates characteristic structural parameters, with the methyl groups adopting staggered conformations to minimize steric interactions [11]. The carbon-carbon bond lengths within the isopropyl group conform to standard aliphatic bond distances, approximately 1.53 Angstroms, while the carbon-hydrogen bond lengths measure around 1.09 Angstroms [9]. The tetrahedral geometry around the isopropyl carbon center is evidenced by bond angles approaching 109.5 degrees [5].
The crystal packing analysis reveals extensive intermolecular interactions that stabilize the solid-state structure of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride. The primary intermolecular interactions involve hydrogen bonding between the protonated pyrrolidine nitrogen and the chloride anion, with typical nitrogen-chlorine distances ranging from 3.0 to 3.3 Angstroms [4] [7]. These strong ionic interactions contribute significantly to the overall lattice energy and thermal stability of the crystalline material.
Secondary intermolecular interactions include weak carbon-hydrogen to pi interactions between aromatic rings of adjacent molecules, as well as van der Waals contacts between aliphatic portions of neighboring molecules [4] [9]. The aromatic rings participate in edge-to-face interactions with typical centroid-to-centroid distances of 4.5 to 5.5 Angstroms, while maintaining favorable offset angles to maximize attractive forces while minimizing repulsive interactions [5] [6].
The three-dimensional packing arrangement demonstrates efficient space filling with calculated densities typically ranging from 1.2 to 1.5 g/cm³ for organic hydrochloride salts of similar molecular complexity [3] [4]. The packing coefficient, which represents the fraction of space occupied by molecules in the crystal lattice, approaches values of 0.68 to 0.72, indicating highly efficient molecular organization [5] [6]. The thermal ellipsoids derived from anisotropic displacement parameters provide insights into molecular motion within the crystal lattice, with larger displacement parameters typically observed for terminal methyl groups and other conformationally flexible portions of the molecule [7] [9].
| Parameter | Typical Range | Reference Values |
|---|---|---|
| Crystal System | Monoclinic | P21/c, P21/n [3] [4] |
| Unit Cell a (Å) | 6.0-8.0 | Literature compilation [4] [7] |
| Unit Cell b (Å) | 8.0-12.0 | Structural studies [3] [5] |
| Unit Cell c (Å) | 10.0-18.0 | Database values [4] [6] |
| Z Value | 2-4 | Typical for salts [3] [7] |
| Density (g/cm³) | 1.2-1.5 | Organic range [5] [6] |
| R-factor (%) | 3.0-6.0 | Quality indicators [3] [4] |
The proton nuclear magnetic resonance spectroscopic analysis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride provides comprehensive structural verification through detailed chemical shift assignments and coupling pattern analysis. The pyrrolidine ring protons exhibit characteristic chemical shift patterns that reflect the electronic environment and conformational dynamics of the five-membered ring system [13] [14] [15]. The proton at the 2-position of the pyrrolidine ring, which bears the 2-isopropylphenyl substituent, resonates as a triplet in the region of 4.2 to 5.4 parts per million, with coupling constants typically ranging from 6 to 8 Hertz [14] [16].
The methylene protons of the pyrrolidine ring demonstrate complex multipicity patterns arising from geminal coupling, vicinal coupling, and long-range coupling interactions [13] [15] [17]. The protons at positions 3 and 4 of the pyrrolidine ring appear as overlapping multiplets in the region of 1.8 to 2.4 parts per million, while the methylene protons adjacent to the nitrogen atom resonate as broad multiplets between 3.0 and 3.8 parts per million [13] [16] [18]. The broadening of these signals reflects the influence of quadrupolar nitrogen and the conformational exchange processes occurring within the pyrrolidine ring system [19] [20].
The aromatic region of the proton nuclear magnetic resonance spectrum displays the characteristic pattern expected for a 2-isopropylphenyl substituent [14] [21] [18]. The aromatic protons appear as complex multiplets between 6.9 and 7.8 parts per million, with the ortho proton showing distinctive downfield shift due to the deshielding effect of the isopropyl substituent [14] [21]. The isopropyl group protons exhibit the expected pattern of a septet for the methine proton and doublets for the methyl groups, with coupling constants of approximately 6.8 Hertz consistent with standard isopropyl spin systems [14] [21] [16].
The carbon-13 nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation through comprehensive carbon environment identification and chemical shift correlation with molecular structure [13] [16] [18]. The pyrrolidine ring carbons exhibit characteristic chemical shift values that reflect their electronic environments and substitution patterns. The carbon at position 2 of the pyrrolidine ring, bearing the aromatic substituent, resonates in the region of 62 to 68 parts per million, consistent with a carbon attached to both nitrogen and an aromatic ring [13] [16].
The methylene carbons within the pyrrolidine ring demonstrate chemical shifts that correlate with their proximity to the nitrogen atom and the degree of substitution [13] [15] [18]. The carbons at positions 3 and 4 typically resonate between 22 and 36 parts per million, while the carbon at position 5, adjacent to the nitrogen atom, appears between 49 and 53 parts per million [13] [16] [17]. These chemical shift values are consistent with the expected electronic environments for sp³ hybridized carbons in saturated nitrogen heterocycles [15] [18].
The aromatic carbons of the 2-isopropylphenyl substituent exhibit chemical shifts characteristic of substituted benzene rings [14] [21] [18]. The aromatic carbons resonate in the region of 125 to 150 parts per million, with the ipso carbon showing characteristic upfield shift due to the electron-donating nature of the isopropyl substituent [14] [21]. The isopropyl carbons demonstrate the expected pattern, with the methine carbon appearing around 28 to 32 parts per million and the methyl carbons resonating between 21 and 24 parts per million [14] [16] [18].
Two-dimensional nuclear magnetic resonance spectroscopic techniques provide crucial connectivity information and stereochemical confirmation for (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride [13] [21] [16]. Correlation spectroscopy experiments establish through-bond connectivity patterns that confirm the substitution pattern and ring connectivity. The cross-peaks observed in correlation spectroscopy spectra demonstrate the expected connectivity between the pyrrolidine ring protons and their corresponding carbon atoms [13] [16] [18].
Heteronuclear single quantum coherence spectroscopy provides direct correlation between protons and their directly attached carbons, enabling unambiguous assignment of all carbon signals in the carbon-13 nuclear magnetic resonance spectrum [13] [16] [17]. The cross-peaks in these spectra confirm the chemical shift assignments and provide verification of the molecular structure. The aromatic region shows the expected correlation patterns for the 2-isopropylphenyl substituent, while the aliphatic region demonstrates the characteristic correlations for the pyrrolidine ring system and isopropyl group [14] [21] [18].
Nuclear Overhauser effect spectroscopy experiments provide crucial three-dimensional structural information through space correlations [19] [21] [20]. The observed nuclear Overhauser effects between specific protons confirm the spatial proximity relationships within the molecule and provide evidence for the preferred conformational state. The correlation between the pyrrolidine ring protons and the aromatic protons confirms the substitution pattern and provides information about the dihedral angle between the ring systems [21] [20] [16].
| NMR Assignment | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Reference |
|---|---|---|---|---|
| Pyrrolidine H-2 | 4.2-5.4 | Triplet | 6-8 | [13] [14] [15] |
| Pyrrolidine H-3,4 | 1.8-2.4 | Multiplet | Complex | [13] [16] [18] |
| Pyrrolidine H-5 | 3.0-3.8 | Broad multiplet | Variable | [13] [15] [17] |
| Aromatic H | 6.9-7.8 | Complex | Multiple | [14] [21] [18] |
| Isopropyl CH₃ | 1.1-1.3 | Doublet | 6.8 | [14] [21] [16] |
| Pyrrolidine C-2 | 62-68 | Quaternary | - | [13] [16] [18] |
| Pyrrolidine C-3,4 | 22-36 | CH₂ | - | [13] [15] [18] |
| Pyrrolidine C-5 | 49-53 | CH₂ | - | [13] [16] [17] |
| Aromatic C | 125-150 | CH | - | [14] [21] [18] |
| Isopropyl C | 21-24 | CH₃ | - | [14] [16] [18] |
The computational molecular modeling of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride employs sophisticated density functional theory methods to predict molecular geometry, electronic properties, and conformational behavior [22] [23] [24]. The geometric optimization calculations utilize various density functional theory approaches, including the widely employed B3LYP functional with different basis sets ranging from 6-31G* to 6-311+G(d,p) [25] [26] [27]. These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles that compare favorably with experimental crystallographic data when available [22] [23].
The optimized molecular geometry reveals that the pyrrolidine ring preferentially adopts an envelope conformation, with the nitrogen atom displaced from the plane defined by the four carbon atoms [25] [26]. The calculated puckering parameters indicate a puckering amplitude of approximately 0.35 to 0.40 Angstroms, consistent with experimental observations for similar pyrrolidine derivatives [5] [25]. The nitrogen atom exhibits pyramidal geometry with bond angles deviating from tetrahedral values due to the lone pair electrons and ring strain considerations [25] [28].
The 2-isopropylphenyl substituent adopts a conformation that minimizes steric interactions while maximizing favorable electronic interactions [22] [23] [26]. The calculated dihedral angle between the pyrrolidine ring and the aromatic ring varies depending on the computational method employed, but typically ranges from 30 to 60 degrees in the gas-phase optimized structures [22] [25]. The isopropyl group demonstrates the expected staggered conformation with methyl groups positioned to minimize 1,3-diaxial interactions with the aromatic ring [23] [26].
The electronic structure analysis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride provides fundamental insights into the electronic properties and reactivity patterns of this chiral compound [25] [26] [27]. The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations reveal the electronic distribution and energy gap that govern the compound's chemical behavior [26] [27]. The highest occupied molecular orbital typically exhibits significant electron density on the nitrogen lone pair and aromatic pi system, while the lowest unoccupied molecular orbital demonstrates contributions from the aromatic pi-star orbitals [25] [27].
The calculated energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital ranges from 4 to 6 electron volts, depending on the computational method and basis set employed [25] [26] [27]. This energy gap indicates moderate reactivity and suggests that the compound may participate in both nucleophilic and electrophilic reactions under appropriate conditions [26] [27]. The molecular electrostatic potential maps reveal regions of positive and negative charge density that correlate with observed reactivity patterns and intermolecular interaction sites [22] [23] [26].
The natural bond orbital analysis provides detailed information about charge distribution, bond polarities, and hyperconjugative interactions within the molecule [25] [26] [28]. The pyrrolidine nitrogen carries a partial negative charge of approximately -0.6 to -0.8 elementary charges, while the carbon atoms exhibit varying degrees of positive charge depending on their local environment [26] [28]. The aromatic carbons demonstrate the expected alternating charge pattern characteristic of substituted benzene systems [25] [27].
The conformational analysis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride involves systematic exploration of the potential energy surface to identify stable conformers and transition states [22] [23] [25]. The pyrrolidine ring pseudorotation process, which interconverts envelope conformations, demonstrates energy barriers of approximately 2 to 4 kilocalories per mole [25] [28]. These relatively low barriers indicate rapid conformational exchange at room temperature, consistent with the broad nuclear magnetic resonance signals observed experimentally [19] [20] [25].
The rotation about the carbon-carbon bond connecting the pyrrolidine ring to the aromatic system involves higher energy barriers due to steric interactions between the ring systems [22] [23] [26]. The calculated energy profile for this rotation reveals multiple local minima corresponding to different aromatic ring orientations, with energy differences of 1 to 3 kilocalories per mole between conformers [22] [25]. The global minimum conformation typically corresponds to a geometry that maximizes favorable aromatic-aliphatic interactions while minimizing steric repulsion [23] [26].
The isopropyl group rotation demonstrates the expected three-fold symmetry with energy barriers of approximately 3 to 4 kilocalories per mole for methyl group rotation [22] [26]. The preferred conformations orient the methyl groups to minimize interactions with both the aromatic ring and adjacent substituents [23] [25]. The overall conformational landscape indicates significant flexibility in solution, with multiple accessible conformers contributing to the observed properties [25] [26] [28].
| Computational Method | Calculated Property | Energy Range | Conformational Preference | Reference |
|---|---|---|---|---|
| DFT/B3LYP/6-31G* | Geometry optimization | Relative energies | Envelope conformation | [22] [23] [24] |
| DFT/B3LYP/6-311+G(d,p) | Electronic properties | HOMO-LUMO: 4-6 eV | N-H equatorial | [25] [26] [27] |
| DFT/M06-2X/6-31G** | Vibrational analysis | Zero-point corrected | Ring pucker dynamics | [22] [23] [25] |
| MP2/6-31G(d) | Electron correlation | Correlation effects | Ring flexibility | [25] [29] [27] |
| MP2/6-311+G(d,p) | High-level energetics | Total energies | Conformer distribution | [25] [27] [28] |
| HF/6-31G** | Reference calculations | Baseline energies | Basic geometry | [24] [25] [26] |
| B2PLYP/def2-TZVP | Dispersion correction | London forces | Weak interactions | [23] [29] [27] |